Journal Name:Geochimica et Cosmochimica Acta
Journal ISSN:0016-7037
IF:5.921
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/212/description#description
Year of Origin:1950
Publisher:Elsevier Ltd
Number of Articles Per Year:455
Publishing Cycle:Semimonthly
OA or Not:Not
Ag triangle nanoplates assembled on PVC/SEBS membrane as flexible SERS substrates for skin cortisol sensing
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.saa.2023.123154
Surface-enhanced Raman scattering (SERS) based on rigid substrates has been widely used in biomedical detection due to its high sensitivity and specificity. However, the tedious operation steps for preparing SERS rigid substrates limited their applications in real-world detection. Compared with general rigid substrate, the flexible substrate has the advantages of simple preparation and easy portability, which are suitable for rapid, wearable and personalized detection in the field of point-of-care test. Herein, the flexible SERS substrates employing copolymer were fabricated and used for detection of skin cortisol, a biomarker for evaluating psychological stress in sweat. Silver triangle nanoplates with sharp corner were used as enhanced particles, and transferred to polyvinyl chloride/styrene-ethylene-butene-styrene copolymer (PVC/SEBS) film through three-phase interface self-assembly. By adjusting the size of silver nanoparticles, the ratio of PVC to SEBS in the polymer film, and the number of transfers of self-assembled silver films, the enhancement effect of the flexible SERS substrate was maximized. In addition, functionalization of the flexible SERS substrate with cortisol antibodies is used to achieve specific detection of cortisol on the skin surface. Under the optimal conditions, the Raman peak intensities at 1268 and 1500 cm-1 of the cortisol had a good linear relationship with the logarithm of its concentration in the range of 10-7 to 10-3 M, and the detection limits were 5.47×10-8 M and 5.51×10-8 M, respectively. The flexible silver triangle nanoplates SERS substrate constructed by self-assembly in the three-phase interface has the characteristics of good specificity and high sensitivity, which has potential for transdermal cortisol wearable detection, providing a feasible method for the rapid evaluating psychological stress level.
Detail
Early osteoarthritis diagnosis based on near-infrared spectroscopy combined with aquaphotomics
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.saa.2023.123120
Osteoarthritis (OA) is the most common joint disease and the leading cause of disability in elderly individuals. Despite rapid advances in imaging techniques, early OA diagnosis remains a clinical challenge. In the present study, the feasibility of early OA diagnosis was explored via near-infrared spectroscopy (NIRS) combined with aquaphotomics. Synovial fluid samples from 65 cases of OA categorized as mild, moderate, and severe according to the Kellgren and Lawrence classification criteria were analyzed via NIRS. The 1st overtone of water (1300–1600 nm) was considered as the research object for an aquaphotomics model, and aquagrams of the mild, moderate, and severe OA cases were generated using 12 water absorption patterns for early OA diagnosis.The aquaphotomics results exhibited clear differences in the region of 1300–1500 nm, and the number of hydrogen bonds of different water species (1412,1424, 1482, and 1496 nm) evidently correlated with OA occurrence and development. With OA progression, the absorption intensity of water molecules without hydrogen bonds (1412 nm/1424 nm) became stronger, while the absorption intensity of water molecules with four hydrogen bonds (1482 nm/1496 nm) decreased.These results together reveal that the established accurate and rapid early OA diagnosis model based on NIRS combined with aquaphotomics is effective and feasible, and that the number of hydrogen bonds can be used as a biomarker for early OA diagnosis.
Detail
Investigation of Photophysical and Electronic Properties of Aurone Derivatives: Insights from Spectroscopic Techniques and Density Functional Theory Calculations
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.saa.2023.123130
This paper reports on a study of the photophysical properties, density functional theory (DFT) calculations, infrared (IR), ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopic techniques of a series of aurone compounds. The photophysical properties were investigated using UV absorption and fluorescence spectroscopy in a dimethyl sulfoxide (DMSO) solution. Furthermore, the fluorescence quantum yields of the target compounds (1-24) were also investigated. Remarkably, these compounds revealed high quantum yields (Φ = 0.001-0.729) as compared to the already existing aurones in literature. The DFT calculations were performed to elucidate the electronic structure, energy levels and draw a comparison between experimental and theoretical findings. The simulated properties such as molecular frontier orbitals, the density of states, reactivity descriptors (GCRD), electrostatic potential distribution, transition density matrix, electron localization function (ELF) and localized orbital locator (LOL) have been calculated using DFT. The DFT calculations provided insight into the electronic structure and energy levels of the aurone compounds, while the IR and UV spectroscopy results shed light on their functional groups and electronic transitions, respectively. The results of this study contribute to a better understanding of the photophysical properties of aurone compounds and suggest their potential use in technological applications.
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Inhibition mechanisms of four ellagitannins from Terminalia chebula fruits on acetylcholinesterase by inhibition kinetics, spectroscopy and molecular docking analyses
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.saa.2023.123115
Acetylcholinesterase (AChE) is an important therapeutic target for the treatment of Alzheimer's disease (AD), and the development of natural AChE inhibitors as candidates has played a significant role in drug discovery. In this study, the inhibition mechanisms of four ellagitannins, punicalagin, chebulinic acid, geraniin and corilagin, from Terminalia chebula fruits on AChE were investigated systematically by a combination of inhibition kinetics, multi-spectroscopic methods and molecular docking. The kinetic results showed that punicalagin, chebulinic acid and geraniin exhibited strong reversible inhibitory effects on AChE in an uncompetitive manner with the IC50 values of 0.43, 0.50, and 0.51 mM, respectively, while corilagin inhibited AChE activity in a mixed type with the IC50 value of 0.72 mM. The results of fluorescence and UV-vis spectra and fluorescence resonance energy transfer (FRET) revealed that four ellagitannins could significantly quenched the intrinsic fluorescence of AChE though a static quenching along with non-radiative energy transfer. Thermodynamic analyses showed that values of ΔG, ΔH and ΔS were negative, indicating that all binding processes were spontaneous, and the hydrogen bonding and Van der Waals forces might make a great contribution to the formation of inhibitor-AChE complexes. The synchronous fluorescence, three-dimensional (3D) fluorescence, UV-vis, and FT-IR spectra studies suggested that four ellagitannins could lead to alterations in the micro-environment and secondary structure of AChE, and thus the conformational change of AChE. Moreover, molecular docking demonstrated that four ellagitannins could interacted with main amino acid residues of AChE with affinity energies ranging from -9.9 to -8.7 kJ/mol, and further confirmed the above experimental results. This study provided valuable findings for the potential application of four ellagitannins as promising candidates in the exploration of natural AChE inhibitors for the treatment of AD.
Detail
Easily synthesizable molecular probe for the nanomolar level detection of Cd2+ in near aqueous media: Theoretical investigations and live cell imaging
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.saa.2023.123098
The present investigation highlights a quinoline-based small molecule probe (DEQ) for the detection of Cd2+ among other metal ions in near-aqueous media. The probe DEQ and its Cd2+ complex (DEQ-Cd) have been synthesized and characterized by all possible spectroscopic methods. The weakly emissive DEQ showed its strong emission in the presence of Cd2+, which is attributed to the photoinduced electron transfer (PET) along with the chelation-enhanced fluorescence (CHEF) mechanism. The 1:1 binding mode between ligand and Cd2+ is confirmed by single crystal XRD analysis, which is further supported by Job’s plot and HRMS. The detection limit of the probe to recognize Cd2+ was found to be as low as 89 nM. Furthermore, DEQ can act as a reversible fluorescence probe with the off-on-off mechanism by the alternative addition of Cd2+ and EDTA. DFT and TD-DFT studies exposed the proposed mechanism after Cd2+ insertion and the obtained results for electronic spectra are in line with the experimental results. The response towards pH was quite interesting and allowed us to study its application in live cell imaging. With all the positive results, the proposed ligand DEQ can be used as a potential probe for the detection of Cd2+ in real-life applications.
Detail
FTIR spectroscopy and Molecular Level Insight of Diluted Aqueous Solutions of Acetic Acid
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.saa.2023.123135
Aqueous solutions of acetic acid (AA) have been intensively explored for decades with a particular attention addressed to the hydrogen bond network generated by COOH group at different concentrations. In majority of studies conducted so far the envelope originated from νC=O is decomposed into two bands assigned to differently hydrated monomers: the one presumably to AA···H2O, and another one to AA···(H2O)2. In order to examine if species other than the mentioned monomers produce this spectral signature, we performed computational and FTIR spectroscopic study of AA in aqueous solutions. Dilute solutions of deuterated acetic acid (CD3COOD) in D2O and in C2Cl4 as a reference were prepared (c0=0.001, 0.01 and 0.1 mol dm−3) as well as of deuterated sodium acetate (CD3COONa) in D2O. CD3COOD in 0.1 mol dm−3 solution in D2O displays a feature that separated in two signals with maxima at 1706 cm−1 and 1687 cm−1. A combined DFT and molecular dynamics study performed in this work showed the assignation of those spectral bands to be a more complex problem than previously thought, with syn-anti isomerism and hydration contributing to the experimentally observed broad νC=O envelope.
Detail
Sensitive determination of naftazone using carbon quantum dots nanoprobe by fluorimetry and smartphone-based techniques
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.saa.2023.123109
A simple, fast, and direct mix-and-read spectrofluorimetric method has been developed for the sensitive determination of naftazone (NFZ) utilizing graphene quantum dots (GQDs) as a greener and highly luminescent nanosensor. NFZ effectively quenches the strong fluorescence of GQDs at λex/λem of 350/440 nm via the inner filter effect mechanism. The nanosensor exhibits excellent linearity for NFZ over the concentration range of 0.46 to 186 μM with a limit of detection of 0.04 μM. The proposed method was validated for the successful determination of NFZ in tablets and on manufacturing equipment surfaces with good % recoveries of 98.4–101.6 and 96.3 – 102.2%, respectively. Furthermore, an integrated smartphone-based reader has been implemented and successfully applied for the determination of NFZ. The smartphone-based reader consists of a 365 nm UV torch as an excitation source, a smartphone for recording images, and smartphone-powered image analysis software for signal interpretation, together with a paper-based analytical device (PAD) utilizing filter paper as a substrate and correction fluid as a barrier for creation of detection zones. This smart platform showed excellent sensitivity with a limit of detection down to 0.12 nmol/zone, and it could be used for in-site determination of NFZ, especially for the limited resources laboratories.
Detail
Synthesis, Structure, Morphology, Element composition, Electrochemical, and Optical studies of Zn0.98-XMn0.02CeX Quantum dots
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.saa.2023.123140
Quantum dots (QDs) are semiconductors whose size falls in a range between 1 and 10 nm; they are generally known as zero-dimension materials. It finds various applications in optical industries including light-emitting diodes, display technology, imaging, and labelling. ZnS is one of the excellent QDs in its class of II-VI semiconductors. In this paper, It is reported that the preparation of Mn-doped ZnS and Mn, Ce co-doped ZnS QDs using facile co-precipitation technique. XRD and HR-TEM results confirmed the cubic structure, particle size, and phase of the synthesized particles, and the crystallite is measured as ∼ 2 nm. The surface morphology, elemental analysis, and FT-IR spectra revealed the purity of the samples and confirmed the presence of dopants as expected. Cyclic voltammetry studies expressed the electrochemical behaviour of the samples, which increased as a function of Ce3+ doping concentration. UV–visible absorbance and transmittance spectra disclosed the optical characteristics of the samples. A wide band gap (4.02 eV) was received for 2% Ce-doped Zn: MnS QDs. Week Blue and strong yellow emissions were received for 4% Ce-doped Zn:MnS QDs. Whereas, high intensity red-emission was received for 2% Ce-doped Zn:MnS QDs. The different colour emissions are discussed in terms of defects produced.
Detail
Novel ultra-sensitive and highly selective cyanine sensors based on solvent-free microwave synthesis for the detection of trace hypochlorite ions in drinking water
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.saa.2023.123116
The adoption of chlorine in drinking water disinfection with the determination of residual chlorine in the form of hypochlorite ion (ClO-) is in widespread demand. Several sensors including colorimetric, fluorometric, and electrochemical methods are currently in use, but detection limits and ease of application remain a challenge. In this work, two new cyanine derivatives-based ClO- sensors, that were prepared by solvent-free microwave synthesis, are reported. The two sensors are highly sensitive and selective to ClO-, exhibiting a noticeable color change visible to the naked eye. Additionally, the sensors can detect ClO- without interference from other potential water pollutants, with low detection limits of 7.43 ppb and 0.917 ppb based on absorption performance. When using fluorometric methods, the sensors' detection limits are pushed down to 0.025 ppb and 0.598 ppb for sensors I and II, respectively. The sensors can be loaded with paper strips for field and domestic detection of ClO- in tap water treatment installations. Using the quartz crystal microbalance (QCM) technique, these sensors showed strong detection sensitivity to ClO-, with detection limits of 0.256 ppm and 0.09 ppm for sensors I and II, respectively. Quantum chemical studies using density functional theory (DFT) calculations, natural bond orbital (NBO) analysis, molecular electrostatic potential (MESP), and time-dependent density functional theory (TD-DFT) supported the findings. The sensing mechanism is rationalized in terms of radical cation formation upon ClO- oxidation of cyanine sensors I and II.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
地学1区 GEOCHEMISTRY & GEOPHYSICS 地球化学与地球物理1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.30 192 Science Citation Index Science Citation Index Expanded Not
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